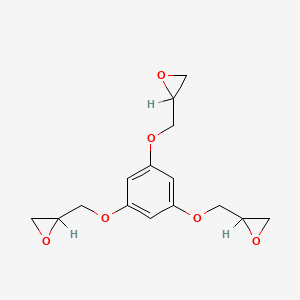

1,3,5-Tris(2,3-epoxypropoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDQITNIYSXSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962386 | |

| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-14-7 | |

| Record name | 2,2′,2′′-[1,3,5-Benzenetriyltris(oxymethylene)]tris[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4223-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(2,3-epoxypropoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(2,3-epoxypropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Tris 2,3 Epoxypropoxy Benzene

Use of Renewable Feedstocks

A major focus of green chemistry in this field is the substitution of petroleum-based phenols with renewable resources.

Lignin (B12514952): As one of the most abundant biopolymers, lignin is a prime source of aromatic compounds. wiley-vch.de Its complex structure contains phenolic and hydroxyl groups that can be chemically modified to produce bio-based epoxy resins.

Plant Polyphenols: Other plant-derived polyphenols, such as tannins, gallic acid, and flavonoids, are being explored as replacements for BPA in the synthesis of epoxy polymers. wiley-vch.de

Vegetable Oils: Epoxidized vegetable oils, derived from sources like soybean or linseed oil, can serve as renewable building blocks for polymers, often used to create flexible or toughened materials. researchgate.net

Greener Synthetic Methodologies

Improving the environmental profile of the synthesis process is another critical aspect.

Enzymatic Epoxidation: Biocatalysis offers a highly selective and efficient alternative to chemical oxidation. nih.gov Enzymes such as lipases, peroxygenases, and cytochrome P450 monooxygenases can catalyze the epoxidation of double bonds under mild conditions, often using benign oxidants like hydrogen peroxide. acs.orgnih.gov This can be applied to create epoxidized precursors from bio-based unsaturated fatty acids or allylated phenols. acs.org

Advanced Catalysis: The use of highly efficient catalysts, such as iron porphyrin systems, allows for the direct epoxidation of aromatic rings using green oxidants like H₂O₂ in environmentally friendly solvents like ethanol. nih.gov This avoids harsher chemical oxidants and solvents.

Solvent-Free and PTC Systems: As mentioned in the synthesis section, phase-transfer catalysis (PTC) is a green technique that enables solvent-free or reduced-solvent reactions. chalmers.seiagi.or.id This minimizes the use of volatile organic compounds (VOCs), simplifies product separation, and can lead to higher yields and energy savings.

The following table compares traditional methods with emerging green chemistry approaches for aromatic polyepoxide production.

Table 2: Comparison of Traditional vs. Green Chemistry Approaches in Polyepoxide Production

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-based (e.g., Bisphenol A) | Bio-based (e.g., Lignin, Plant Polyphenols, Vegetable Oils) wiley-vch.de |

| Catalysis | Strong acids/bases, metal catalysts (e.g., tin(IV) chloride) chalmers.se | Biocatalysis (Lipases, Peroxygenases) nih.govacs.org, Advanced Catalysts (Iron Porphyrins) nih.gov, Phase-Transfer Catalysis mdpi.com |

| Oxidants | Peroxy acids (can be hazardous) | Hydrogen Peroxide (H₂O₂) nih.gov |

| Solvents | Chlorinated solvents, excess organic solvents | Solvent-free systems, green solvents (e.g., water, ethanol) chalmers.senih.gov |

| By-products | Significant salt waste, chlorinated organic waste | Reduced waste, easily separable salts (in PTC), water as a by-product (with H₂O₂) |

| Energy Use | Often requires high temperatures and pressures | Milder reaction conditions, leading to lower energy consumption nih.govnih.gov |

Reactivity and Curing Mechanisms of 1,3,5 Tris 2,3 Epoxypropoxy Benzene

Epoxy Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a primary method for polymerizing cyclic monomers like epoxides. This process can proceed through either a cationic or anionic mechanism, where the active center at the end of the growing polymer chain is a carbocation or an alkoxide anion, respectively.

Cationic ring-opening polymerization of epoxides is initiated by electrophilic species, typically Brønsted or Lewis acids. The process begins with the protonation or coordination of an initiator to the oxygen atom of the epoxy ring, creating a highly reactive tertiary oxonium ion. This active species is then susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. This regenerates the oxonium ion at the chain end, allowing for the propagation of the polymer chain.

Common initiator systems for cationic ROP of epoxides include strong acids and Lewis acids, which can generate the necessary electrophilic species. kpi.uagoogle.com For a trifunctional monomer like 1,3,5-Tris(2,3-epoxypropoxy)benzene, this process rapidly leads to a highly branched and crosslinked network structure.

Table 1: Initiator Systems for Cationic Ring-Opening Polymerization of Epoxides

| Initiator Type | Examples | Initiation Mechanism |

|---|---|---|

| Brønsted Acids | H₂SO₄, HClO₄, CF₃SO₃H | Direct protonation of the epoxy oxygen atom. |

| Lewis Acids | BF₃, AlCl₃, PCl₅, TiCl₄ | Coordination to the epoxy oxygen, followed by reaction with a co-initiator (e.g., water) or direct ring-opening. kpi.ua |

| Complexes | Boron trifluoride diethyl etherate (BF₃·OEt₂), Boron trifluoride-monoethylamine complex (BF₃·MEA) | The complex releases the Lewis acid, which initiates polymerization. kpi.uagoogle.com |

| Organometallic | Cationic Niobium(V) and Tantalum(V) ethoxides | Activation of the monomer carbonyl group by the Lewis acidic metal center. nih.gov |

Anionic ring-opening polymerization (AROP) is initiated by strong nucleophiles, typically strong bases such as alkali metal hydroxides or alkoxides. The initiator attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of an alkoxide anion. This new alkoxide acts as the propagating species, attacking another monomer molecule to continue the chain growth. nih.gov

This method can, under certain conditions, proceed in a living manner, allowing for control over the polymer's molecular weight and structure. The catalysts for this reaction are typically strong bases capable of generating the initiating nucleophile. nih.govresearchgate.net

Table 2: Catalysts and Initiators for Anionic Ring-Opening Polymerization of Epoxides

| Catalyst/Initiator Type | Examples | Role in Polymerization |

|---|---|---|

| Alkali Metal Hydroxides | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Acts as a strong base to initiate the polymerization by forming an alkoxide. nih.gov |

| Alkali Metal Alkoxides | Potassium tert-butoxide (t-BuOK), Sodium methoxide (B1231860) (NaOMe) | A strong nucleophile that directly attacks the epoxy ring to initiate polymerization. researchgate.net |

| Phase Transfer Catalysts | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄) | Used in conjunction with a base like KOH to facilitate the reaction between the aqueous base and the organic monomer. nih.gov |

Step-Growth Polymerization with Diverse Curing Agents

In addition to chain-growth ROP, this compound readily undergoes step-growth polymerization with a variety of curing agents (hardeners). In this process, the trifunctional epoxy monomer reacts with bi- or multifunctional curing agents to build up a crosslinked network.

The reaction between epoxides and amines is one of the most common curing chemistries for epoxy resins. Primary amines contain two active hydrogens that can react with two epoxy groups. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on a carbon atom of the oxirane ring, opening it to form a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with a third epoxy group.

With a trifunctional epoxy like this compound and a diamine curing agent like ethylenediamine, a dense, three-dimensional network is formed. The reaction kinetics can be enhanced by catalysts such as tertiary amines.

Acid anhydrides are another important class of curing agents for epoxies, particularly for applications requiring high thermal stability. The curing mechanism typically requires an initiator or catalyst with an active hydrogen, such as a tertiary amine, an alcohol, or water.

The process generally involves two main reactions:

Ring-opening of the anhydride (B1165640): The initiator opens the anhydride ring, forming a carboxyl group.

Esterification: The carboxyl group then reacts with an epoxy group to form an ester linkage and a hydroxyl group. rsc.org

This new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a crosslinked polyester (B1180765) network. rsc.org The resulting ester bonds are a characteristic feature of anhydride-cured epoxy systems. rsc.org

The high reactivity of the epoxy ring allows for curing with various other nucleophilic agents.

Thiols (Mercaptans): The reaction between an epoxy group and a thiol group (thiol-epoxy reaction) is a highly efficient "click" chemistry reaction. It is often catalyzed by a base, such as a tertiary amine, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then readily opens the epoxy ring, forming a thioether linkage and a hydroxyl group. This reaction is known for its high speed and selectivity.

Phenols: Phenolic compounds can also serve as curing agents. The hydroxyl group of the phenol, which is more acidic than that of an alcohol, attacks the epoxy ring to form an ether linkage and a secondary hydroxyl group. This reaction is also typically accelerated by catalysts.

Table 3: Summary of Step-Growth Curing Systems for this compound

| Curing Agent Class | Example Curing Agent | Key Linkage Formed | Typical Catalysts/Conditions |

|---|---|---|---|

| Amines | Ethylenediamine | Carbon-Nitrogen Bond (Secondary/Tertiary Amine) | Often requires heat; can be accelerated by tertiary amines. |

| Anhydrides | Phthalic Anhydride | Ester Linkage | Requires an initiator (e.g., tertiary amine, alcohol) and elevated temperatures. rsc.org |

| Thiols | Dithiol, Polythiol | Thioether Linkage | Base-catalyzed (e.g., tertiary amine). |

| Phenols | Bisphenol A, Phenolic Resins | Ether Linkage | Base-catalyzed; often requires heat. |

Crosslinking Network Formation and Microstructural Evolution

The curing of this compound with a suitable hardener, such as an amine, initiates a series of complex chemical reactions that transform the low-viscosity liquid resin into a rigid, three-dimensional network. This transformation is characterized by two key phenomena: gelation and vitrification, which ultimately define the microstructure and performance of the final material.

Gelation marks the incipient formation of a continuous, crosslinked network throughout the resin system. At this point, the viscosity of the system increases dramatically, and the material transitions from a liquid to a solid-like gel. Vitrification, on the other hand, is the process whereby the glass transition temperature (Tg) of the curing system rises and eventually matches the isothermal cure temperature. As the reaction proceeds, the mobility of the reacting molecules is severely restricted, leading to a significant decrease in the reaction rate as the system enters a glassy state.

The curing behavior of this compound is significantly influenced by the choice of curing agent and the curing temperature. For instance, when cured with 4,4′-diaminodiphenyl sulfone (DDS), a common aromatic amine hardener, PHTE exhibits a remarkably rapid gelation process. acs.org This is attributed to a lower activation energy for the PHTE-DDS system compared to more conventional epoxy systems like those based on bisphenol A diglycidyl ether (BADGE). acs.org

The study of these phenomena is crucial for optimizing the processing cycle of thermosets. Techniques such as differential scanning calorimetry (DSC) are instrumental in monitoring the evolution of the curing process and determining key parameters like the extent of reaction and the glass transition temperature. mdpi.com

Table 1: Comparative Curing Parameters

| Resin System | Curing Agent | Gel-Point at 180°C | Viscosity at 60°C (Pa·s) |

| PHTE | DDS | 100 seconds | 101 |

| BADGE | DDS | 29 minutes | 0.5 |

Data sourced from ACS Applied Polymer Materials. acs.org

The molecular architecture of the cured network, characterized by its crosslink density and homogeneity, dictates the ultimate physical and mechanical properties of the thermoset. The trifunctionality of this compound allows for the formation of a densely crosslinked and rigid network structure.

When cured with polyetheramines, PHTE-based thermosets are known to form tighter networks with a higher crosslinking density and glass transition temperature in comparison to difunctional epoxy resins like diglycidyl ether of Bisphenol A (DGEBA). mdpi.com This enhanced network integrity contributes to superior mechanical performance and thermal stability.

The degree of cure and the formation of a continuous network can be assessed by measuring the gel content of the cured material. For PHTE-DDS systems, a very high gel content, approaching 100%, has been observed, indicating a highly efficient and complete reaction between the epoxy and amine constituents, resulting in a well-formed, continuous network. acs.org Furthermore, the density of the cured network is another important parameter, with PHTE-DDS systems exhibiting a higher density compared to their BADGE-DDS counterparts, which can be a critical factor in applications where weight is a consideration. acs.org

Characterization techniques such as dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are vital for elucidating the molecular architecture and thermomechanical properties of the cured networks. mdpi.com These methods provide insights into the glass transition temperature, storage modulus, and thermal stability, all of which are direct reflections of the underlying network structure.

Table 2: Properties of Cured Epoxy Networks

| Resin System | Curing Agent | Gel Content (%) | Density (g/cm³) |

| PHTE | DDS | ~100 | 1.333 |

| BADGE | DDS | Not specified | 1.217 |

Data sourced from ACS Applied Polymer Materials. acs.org

Structure Performance Interrelationships in 1,3,5 Tris 2,3 Epoxypropoxy Benzene Based Thermosets

Influence of Monomer Trifunctionality on Achievable Crosslink Density

The trifunctional nature of 1,3,5-Tris(2,3-epoxypropoxy)benzene is a primary determinant of the final properties of the cured thermoset. Unlike difunctional epoxy monomers which form linear polymer chains that are subsequently crosslinked, the three epoxy groups on each molecule of this compound enable the direct formation of a dense, three-dimensional network.

This high functionality leads to a significantly higher crosslink density in the cured polymer matrix. The crosslink density, or the number of crosslinks per unit volume, is a critical parameter that dictates many of the material's characteristics. A higher crosslink density generally results in:

Increased Rigidity and Hardness: The tightly bound network restricts the mobility of the polymer chains, leading to a stiffer and harder material.

Elevated Glass Transition Temperature (Tg): More thermal energy is required to induce segmental motion in a highly crosslinked network, thus increasing the temperature at which the material transitions from a glassy to a rubbery state.

Improved Chemical Resistance: The dense network structure makes it more difficult for solvents and other chemical agents to penetrate and swell the polymer.

Studies on analogous aromatic tris-epoxides, such as tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), demonstrate the formation of highly crosslinked networks with gel contents approaching 99.9%. mdpi.com This near-complete reaction and network formation is characteristic of trifunctional epoxy systems and is a key contributor to their high-performance capabilities.

Impact of the Aromatic Benzene (B151609) Core on Thermomechanical Performance

The central benzene ring in the this compound monomer plays a pivotal role in the thermomechanical behavior of the resulting thermosets. Aromatic compounds are widely utilized in polymer chemistry for the stability and toughness they impart. mdpi.com

In thermosetting resins, the incorporation of benzene derivatives leads to the formation of a three-dimensional network that significantly improves thermal stability by impeding the movement of polymer chains, thereby increasing the decomposition temperature. longdom.org Research has shown that epoxy resins containing more benzene rings in their backbone exhibit higher thermal stability. researchgate.net For instance, thermosets based on the aromatic tris-epoxide THPMTGE show excellent thermal stability, with degradation temperatures superior to 340°C. mdpi.com This high thermal resistance makes such materials suitable for applications where exposure to elevated temperatures is a concern.

The rigid and planar structure of the benzene ring also enhances the mechanical properties of the cured resin. researchgate.net The aromatic core contributes to a high modulus and strength by restricting chain mobility and providing reinforcement at the molecular level. The presence of a substituted benzene group can increase the crosslinking density and structural stability in the epoxy system, leading to superior mechanical properties. elsevierpure.com

Thermosets derived from aromatic trifunctional epoxies exhibit impressive mechanical performance. For example, cured resins based on THPMTGE display high storage moduli (E') in the range of 3–3.5 GPa, Young's moduli between 1.25–1.31 GPa, and tensile stress values of approximately 35–45 MPa. mdpi.com These properties are a direct consequence of the combination of high crosslink density and the reinforcing effect of the aromatic core.

Table 1: Thermomechanical Properties of a Thermoset based on an Analogous Aromatic Tris-Epoxide (THPMTGE)

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 167–196 °C | mdpi.com |

| Storage Modulus (E') | ~3–3.5 GPa | mdpi.com |

| Young's Modulus | 1.25–1.31 GPa | mdpi.com |

| Tensile Strength | ~35–45 MPa | mdpi.com |

| 5% Weight Loss Temperature | > 340 °C | mdpi.com |

Strategies for Tailoring Network Structure to Optimize Functional Properties

While this compound provides a foundation for high-performance thermosets, the final properties can be further tailored by strategically modifying the network structure. This can be achieved through several approaches:

Choice of Curing Agent: The structure and functionality of the curing agent (hardener) have a profound impact on the final network architecture and properties. Using different curing agents, such as aliphatic or aromatic amines, anhydrides, or phenols, allows for the manipulation of crosslink density, flexibility, and thermal stability. For example, the isomeric position of functional groups on a phenylenediamine curing agent can significantly alter the cure kinetics and the resulting thermal and mechanical properties of the epoxy resin. koreascience.kr

Blending with Other Epoxy Resins: Blending this compound with other difunctional or monofunctional epoxy resins is an effective way to modify the crosslink density. This allows for a trade-off between properties; for instance, increasing the proportion of a difunctional epoxy can enhance toughness and reduce brittleness, albeit potentially at the cost of some thermal stability and rigidity.

Incorporation of Fillers and Nanoparticles: The addition of functional fillers, such as silica, carbon nanotubes, or clays, can create nanocomposites with enhanced properties. These fillers can improve mechanical strength, thermal conductivity, and electrical properties, and in some cases, can also influence the curing reaction and the final network structure.

By employing these strategies, it is possible to fine-tune the performance of this compound-based thermosets to meet the specific demands of a wide range of applications, from aerospace components to advanced electronics.

Advanced Material Applications Derived from 1,3,5 Tris 2,3 Epoxypropoxy Benzene

Development of High-Performance Composites and Laminates

In the production of high-performance composite materials, 1,3,5-Tris(2,3-epoxypropoxy)benzene serves as a critical crosslinking agent and matrix component. lookchem.com Its primary function is to chemically bond with reinforcing fibers (such as carbon, glass, or aramid) and other polymer matrix constituents. The trifunctional nature of the molecule is key to its effectiveness in this role.

During the curing process, each of the three epoxy groups can react with a curing agent, forming a high density of covalent bonds. This results in a tightly-knit, rigid thermoset network. The integration of this compound into composite formulations leads to significant improvements in key performance metrics:

Improved Thermal Stability: The inherent stability of the benzene (B151609) ring in the molecule's backbone helps to raise the glass transition temperature (Tg) of the composite, allowing it to retain its mechanical properties at elevated temperatures.

Superior Chemical Resistance: The dense, crosslinked structure provides a formidable barrier against the ingress of solvents, acids, and other corrosive chemicals, thereby enhancing the durability of the composite in harsh environments. lookchem.com

The use of this compound is particularly advantageous in applications where a combination of light weight, high strength, and thermal resilience is required, such as in aerospace components, automotive parts, and industrial equipment.

Formulation of Advanced Coatings and Adhesives with Tailored Properties

The same molecular characteristics that make this compound effective in composites also make it highly suitable for advanced coatings and adhesives. lookchem.com Its ability to form strong, durable bonds is a central feature in these applications. lookchem.com

As a crosslinking agent in coatings, it enhances performance by creating a more durable and resilient surface. lookchem.com This results in finishes with:

Increased Hardness and Scratch Resistance: The dense network structure resists mechanical abrasion and wear.

Enhanced Chemical and Environmental Resistance: The cured coating provides superior protection against chemicals, moisture, and UV degradation. lookchem.com

In adhesive formulations, this compound contributes to creating powerful and durable bonding solutions. lookchem.com The multiple reactive sites on the molecule ensure strong adhesion to a wide variety of substrates, including metals, ceramics, and other plastics. The resulting adhesive bond lines exhibit excellent mechanical strength and resistance to environmental factors, ensuring long-lasting performance. lookchem.com

Application in Electronic Encapsulation and Insulating Materials

Epoxy-based materials are widely used for the potting and encapsulation of electronic components due to their excellent performance characteristics. novachem.ie While direct research data on this compound for this specific application is limited in the provided search results, its intrinsic properties make it a strong candidate for formulating such materials. The key requirements for electronic encapsulants include superior electrical insulation, high adhesion, excellent crack resistance, and low water absorption. novachem.ie

The highly crosslinked network formed by curing this compound would contribute positively to these requirements:

Electrical Insulation: The resulting polymer network provides excellent dielectric properties, essential for preventing short circuits and ensuring stable electronic performance. novachem.ie

Mechanical Protection: The rigid, tough thermoset shields delicate components from physical impact, shock, and vibration. mgchemicals.com

Environmental Sealing: The low permeability of the cured epoxy, a result of its dense structure, protects against moisture and corrosive gases, making it suitable for use in harsh operating environments. novachem.iemgchemicals.com

Its ability to adhere to various materials like copper, aluminum, and plastics ensures a complete and robust seal around the electronic components. novachem.ie

**5.4. Research into Functional Thermosets

The unique structure of this compound makes it a subject of interest in the research and development of functional thermosets with specialized properties.

Thermally conductive epoxies are crucial for thermal management in electronics, automotive systems, and power tools, where they serve to dissipate heat from critical components. novachem.ie These systems typically consist of an epoxy matrix and thermally conductive fillers. The role of the epoxy resin is to bind the fillers and provide adhesion and structural integrity.

The high functionality of this compound would allow it to form a robust matrix capable of supporting high loadings of conductive fillers (e.g., alumina, aluminum nitride, or boron nitride) without compromising the mechanical or adhesive properties of the system. This enables the formulation of materials with a tailored balance of thermal conductivity and mechanical strength. epoxies.com

Below is a table showing typical properties of commercially available thermally conductive epoxy systems, which represents the performance targets for systems that could incorporate advanced resins like this compound.

| Property | Example Value Range | Significance |

|---|---|---|

| Thermal Conductivity (W/m·K) | 1.0 - 4.5 | Measures the material's ability to transfer heat. epoxies.com |

| Operating Temperature (°C) | -70 to +235 | Defines the temperature range for stable performance. epoxies.com |

| Viscosity | Flowable liquids to thixotropic pastes | Determines the application method (e.g., potting, bonding). epoxies.com |

| Pot Life | 15 minutes - 5 hours | The workable time after mixing the two components. epoxies.com |

| Cure Time | Accelerated with heat (e.g., 2 hours at 100°C) or 24 hours at room temp | Time required to achieve final properties. novachem.iemgchemicals.com |

A significant challenge in thermoset polymer chemistry is the difficulty of recycling. The strong, permanent covalent bonds that give epoxy resins their desirable properties also make them resistant to degradation and reprocessing. Research in this field is focused on designing epoxy networks that can be selectively broken down.

For a system based on this compound, this would involve incorporating cleavable linkages into the polymer backbone. This could be achieved by using specialized curing agents or by modifying the epoxy resin itself. The goal is to create a material that is robust during its service life but can be de-crosslinked on demand under specific conditions (e.g., exposure to a certain chemical, light, or heat), allowing for the recovery of monomers or oligomers for reuse. This remains an active area of academic and industrial research.

Hybrid materials, which combine organic polymers with inorganic components at the nanoscale, offer the potential to create materials with novel combinations of properties. The trifunctional nature of this compound makes it an excellent candidate for forming the organic phase in such hybrids.

Its three reactive epoxy groups can form strong covalent bonds with surface-modified inorganic nanoparticles (e.g., silica, titania, or quantum dots). This strong interfacial bonding is critical for achieving true hybrid properties, preventing phase separation and ensuring efficient load transfer between the organic and inorganic components. This can lead to materials with enhanced scratch resistance, improved optical properties, and novel electronic functionalities, representing a promising direction for future material design.

Analytical and Characterization Techniques in Research on 1,3,5 Tris 2,3 Epoxypropoxy Benzene Systems

Spectroscopic Analysis for Monomer and Cured Network Elucidation (e.g., FTIR, NMR)

Spectroscopic techniques are indispensable for confirming the chemical structure of the TGEB monomer and for tracking the chemical transformations that occur during the curing process to form a rigid, three-dimensional network.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the curing reaction in real-time. The analysis focuses on the disappearance of reactant functional groups and the appearance of new ones. For the TGEB monomer, the most critical absorption band is that of the epoxy ring (oxirane), which typically appears around 915 cm⁻¹. During curing with an amine or anhydride (B1165640) hardener, the intensity of this peak decreases, providing a direct measure of the extent of the reaction. Concurrently, the formation of hydroxyl (-OH) groups from the ring-opening reaction results in the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region. jmaterenvironsci.com

In a study of a different trifunctional epoxy resin, triglycidyl ether N,N bis (3-phenylamino propyl) 3-phenylamino propoxy phenyl (TER), FTIR was used to confirm its synthesis. biointerfaceresearch.com The spectrum showed characteristic peaks for the epoxy group at 908 cm⁻¹, C-O-C ether linkages at 1033 cm⁻¹, and aromatic C=C bonds at 1508 cm⁻¹. biointerfaceresearch.com A similar spectral profile would be expected for the TGEB monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both proton (¹H NMR) and carbon-13 (¹³C NMR), is primarily used to provide detailed structural confirmation of the TGEB monomer. For related precursor molecules like 1,3,5-benzenetriol, ¹H NMR and ¹³C NMR are used to confirm the arrangement of substituents on the benzene (B151609) ring. nih.gov For the TGEB monomer, ¹H NMR would show distinct signals for the aromatic protons of the central benzene ring and the aliphatic protons of the epoxypropoxy side chains. Similarly, ¹³C NMR would provide precise chemical shifts for each unique carbon atom in the molecule, confirming the presence of the benzene ring, the ether linkages, and the oxirane ring carbons. For instance, in the synthesis of a new trifunctional epoxy resin, ¹H NMR confirmed the presence of protons from the epoxy ring (2.5-3.1 ppm), methylene (B1212753) groups (3.3-4.2 ppm), and aromatic rings (6.6-7.2 ppm). biointerfaceresearch.com

Table 1: Representative FTIR and NMR Data for Trifunctional Epoxy Monomer Characterization This table presents expected/representative data for a TGEB-type monomer based on published data for analogous compounds. biointerfaceresearch.com

| Technique | Functional Group | Characteristic Peak / Chemical Shift | Comment |

|---|---|---|---|

| FTIR | Epoxy Ring (C-O stretch) | ~915 cm⁻¹ | Disappears during curing. |

| Ether Linkage (C-O-C) | ~1030-1250 cm⁻¹ | Stable throughout reaction. | |

| Aromatic Ring (C=C) | ~1500-1600 cm⁻¹ | Core structure of the monomer. | |

| Hydroxyl Group (-OH) | ~3200-3600 cm⁻¹ | Appears and broadens during curing. | |

| ¹H NMR | Epoxy CH₂ | ~2.5-2.9 ppm | Part of the oxirane ring. |

| Epoxy CH | ~3.0-3.3 ppm | Part of the oxirane ring. | |

| Methylene (-O-CH₂-) | ~3.8-4.3 ppm | Glycidyl ether linkage. | |

| Aromatic Protons | ~6.0-7.0 ppm | Protons on the central benzene ring. | |

| ¹³C NMR | Epoxy CH₂ | ~44-46 ppm | Part of the oxirane ring. |

| Epoxy CH | ~50-52 ppm | Part of the oxirane ring. | |

| Methylene (-O-CH₂-) | ~68-72 ppm | Glycidyl ether linkage. | |

| Aromatic Carbons | ~100-160 ppm | Carbons of the central benzene ring. |

Thermal Analysis Techniques for Curing Kinetics and Network Transitions (e.g., DSC, TGA, DMA)

Thermal analysis techniques are crucial for quantifying the cure behavior, thermal stability, and thermomechanical properties of TGEB-based polymer networks.

Differential Scanning Calorimetry (DSC) is the most widely used technique for studying the curing kinetics of epoxy resins. researchgate.net By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine the total heat of reaction (enthalpy, ΔH), which is proportional to the total number of epoxy groups reacted. In non-isothermal DSC experiments, the sample is heated at several constant rates (e.g., 5, 10, 15, 20 °C/min). researchgate.net The exothermic peak temperature (Tₚ) shifts to higher values as the heating rate increases. mdpi.com This data is then used in iso-conversional kinetic models, such as the Kissinger or Ozawa-Flynn-Wall methods, to calculate the apparent activation energy (Eₐ) of the curing reaction without assuming a specific reaction model. researchgate.net For example, in a study on an epoxy/anhydride system, DSC was used to determine the curing profile and reaction kinetics. researchgate.net

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured TGEB network. The technique measures the change in mass of a sample as it is heated at a constant rate. The resulting data provides key parameters such as the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate, which indicate the material's service temperature limits. The high aromatic content and trifunctional nature of TGEB are expected to result in cured networks with high thermal stability, characterized by high decomposition temperatures. imist.ma Studies on other aromatic epoxy systems have shown that the presence of stable aromatic rings in the polymer backbone significantly enhances thermal stability compared to aliphatic systems. biointerfaceresearch.comimist.ma

Dynamic Mechanical Analysis (DMA) characterizes the viscoelastic properties of the cured material by applying a sinusoidal stress and measuring the resultant strain. It provides information on the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response. The peak of the tan delta curve (tan δ = E''/E') is commonly used to determine the glass transition temperature (T₉), which signifies the transition from a rigid, glassy state to a more rubbery state. For a highly crosslinked material like a cured TGEB network, DMA would be expected to show a high storage modulus below T₉ and a high T₉ value, reflecting a stiff and thermally stable network. researchgate.net

Table 2: Illustrative Thermal Analysis Data for Epoxy Resin Systems This table shows typical data obtained from thermal analysis of epoxy systems, analogous to what would be expected for a TGEB-based material. mdpi.comresearchgate.net

| Technique | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| DSC | Peak Exotherm Temp (Tₚ) | 150 - 250 °C | Indicates the temperature of the maximum cure rate. |

| Activation Energy (Eₐ) | 50 - 90 kJ/mol | Energy barrier for the curing reaction; determines reaction speed. | |

| TGA | Onset Decomposition Temp (Tₒₙₛₑₜ) | 350 - 450 °C | Temperature at which significant thermal degradation begins. |

| Char Yield at 600 °C | 20 - 40 % | Amount of residual material, indicating thermal robustness. | |

| DMA | Glass Transition Temp (T₉) | 150 - 250 °C | Key transition temperature defining the material's service window. |

| Storage Modulus (E') below T₉ | 1 - 5 GPa | Measure of the material's stiffness in its glassy state. |

Rheological Studies of Polymerization and Network Formation

Rheology, the study of the flow and deformation of matter, provides critical insights into the processability of the TGEB resin system before it solidifies. Rheological measurements track the change in viscosity as a function of time and temperature during the curing process. uctm.edu Initially, the viscosity of the resin/hardener mixture decreases with temperature. Once the curing reaction begins, the viscosity increases as the polymer chains grow in length and begin to crosslink, building molecular weight. imist.ma

A key parameter derived from rheological studies is the gel time , which marks the point where the liquid resin transforms into a solid-like gel. At the gel point, the viscosity of the system approaches infinity, and the material can no longer flow. This is a critical processing parameter for applications like molding or infusion, as it defines the working life of the resin. jmaterenvironsci.comuctm.edu The storage modulus (G') and loss modulus (G'') are also monitored; the gel point is often identified as the crossover point where G' becomes greater than G''. uctm.edu The study of rheological behavior is essential for designing appropriate cure cycles to ensure proper flow, wetting, and consolidation before the material solidifies. researchgate.net

Microstructural and Morphological Elucidation of Crosslinked Materials

The final performance of the cured TGEB material is highly dependent on its microstructure and morphology. Various microscopy techniques are employed to visualize the structure of the crosslinked network at the micro- and nano-scale.

Scanning Electron Microscopy (SEM) is widely used to examine the fracture surface of the cured polymer. The appearance of the fracture surface can reveal information about the material's toughness or brittleness and the homogeneity of the crosslinked network. For nanocomposites based on TGEB, SEM is crucial for assessing the quality of dispersion of fillers or nanoparticles within the polymer matrix.

Atomic Force Microscopy (AFM) can provide even higher resolution topographical images of the material's surface. AFM can be used to probe variations in mechanical properties across the surface and to visualize the phase-separated morphology in modified epoxy systems. For example, AFM has been used to determine features of organic thin films of related aromatic compounds like 1,3,5-Tris(N-carbazolyl)benzene. researchgate.net

X-ray Diffraction (XRD) can be used to investigate the molecular-level structure of the cured network. While fully cured thermosets are amorphous, XRD can reveal the average distance between polymer chains, providing insight into the crosslink density. In systems containing crystalline fillers or certain ordered domains, XRD is essential for identifying the crystalline phases present.

Future Research Directions and Outlook for 1,3,5 Tris 2,3 Epoxypropoxy Benzene

Innovations in Bio-Based Derivatives and Sustainable Production

The imperative to move away from petroleum-based feedstocks is a major driver of innovation in epoxy resin chemistry. Research is increasingly focused on synthesizing trifunctional and multifunctional epoxy resins from renewable biological sources. mdpi.comavantipublishers.com Lignin (B12514952), an abundant aromatic biopolymer, is a prime candidate for replacing petroleum-derived phenols like bisphenol A (BPA). digitellinc.commdpi.com Studies have shown that lignin can be chemically modified and reacted with epichlorohydrin (B41342) to produce bio-epoxy resins. researchgate.net The resulting polymers, when cured, can exhibit thermal and mechanical properties comparable to or even better than their traditional counterparts. digitellinc.com

Other promising bio-based precursors include:

Cardanol (B1251761) : Derived from non-edible cashew nut shell liquid (CNSL), cardanol is a non-toxic phenolic compound used to create epoxy hardeners and resins. researchgate.netsci-hub.se

Itaconic Acid : This dicarboxylic acid is produced by the fermentation of carbohydrates and has been used to develop trifunctional epoxy resins with lower viscosity and higher reactivity than some conventional resins. sci-hub.se

Vanillin and Syringic Acid : These compounds, which can be derived from lignin, are being explored as building blocks for epoxy resins with tailored properties. digitellinc.commdpi.com Research on resins derived from syringic acid and other lignin model compounds aims to understand how different monomer structures impact final polymer characteristics, paving the way for targeted design of high-performance bio-epoxies. digitellinc.com

The goal is to develop a new generation of epoxy resins that are not only sourced sustainably but also offer enhanced functionalities like flame retardancy or improved processability. mdpi.comsci-hub.se

Table 1: Comparison of Bio-Based Epoxy Precursors

| Precursor | Bio-Based Source | Key Advantages in Epoxy Systems | Research Findings |

| Lignin | Wood Pulping Byproduct | Aromatic structure provides rigidity and thermal stability; abundant and low-cost. digitellinc.commdpi.com | Can replace BPA; resulting epoxies show comparable or superior thermomechanical properties. digitellinc.com |

| Cardanol | Cashew Nut Shell Liquid (CNSL) | Non-toxic, provides flexibility, can be used for both resins and hardeners. researchgate.net | Formulations show promise for coating applications and as binders for composites. researchgate.net |

| Itaconic Acid | Fermentation of Carbohydrates | Can create trifunctional epoxies with low viscosity for easier processing. sci-hub.se | Resulting resins can show higher glass transition temperatures and flexural strength than DGEBA systems. mdpi.com |

| Syringic Acid | Lignin Depolymerization | Allows for targeted design of epoxy properties based on monomer structure. digitellinc.com | Studies focus on understanding structure-property relationships for creating superior bio-based resins. digitellinc.com |

Advanced Composite Design and Manufacturing Methodologies

The high crosslink density offered by trifunctional epoxies makes them ideal matrices for high-performance composites in demanding sectors like aerospace and automotive. researchgate.netresearchgate.netcompositesone.com Future research is focused on pairing these advanced resins with novel reinforcement materials and manufacturing techniques.

One key area is the development of nanocomposites. The integration of single-walled carbon nanotubes (SWNTs) has been shown to significantly enhance the mechanical performance of trifunctional epoxy resins. researchgate.net However, achieving proper dispersion and interfacial adhesion of nanoparticles remains a challenge. researchgate.net

Additive manufacturing, or 3D printing, of thermoset composites is another rapidly advancing frontier. aalto.firesearchgate.net Researchers are developing methods for the 3D printing of high-performance, fiber-reinforced thermoset composites, which have traditionally been dominated by thermoplastics. aalto.fiqub.ac.uk Recent breakthroughs include in-situ curing techniques where a laser is used to instantly cure the thermoset resin as it is deposited, eliminating the need for lengthy oven-curing cycles and enabling the creation of complex structures without support materials. 3dprintingindustry.com This approach dramatically reduces energy consumption and opens up new design possibilities. 3dprintingindustry.com For example, a composite bracket that would take six hours and consume over 6900 kJ of energy in a conventional oven was printed in 100 seconds using just 0.45 kJ. 3dprintingindustry.com

Computational Modeling and Simulation of Curing Processes and Network Formation

Understanding the relationship between the curing process, the final network architecture, and the material's properties is crucial for optimizing performance. Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for this purpose. researchgate.netarxiv.org

By simulating the cross-linking reactions at an atomic level, researchers can predict key material properties before a resin is ever synthesized in a lab. researchgate.nettandfonline.com These simulations can model:

Curing Kinetics : Predicting how the reaction rate changes with temperature and the degree of cure. mdpi.comresearchgate.netnih.gov

Network Formation : Visualizing the growth of the 3D polymer network and predicting the gel point. researchgate.net

Thermomechanical Properties : Calculating properties like the glass transition temperature (Tg), coefficient of thermal expansion, and Young's modulus, which often show good agreement with experimental results. researchgate.nettandfonline.com

Advanced MD simulation approaches combine quantum chemical calculations to achieve parameter-free prediction of material characteristics, further enhancing their predictive power. arxiv.org These in-silico experiments accelerate the development cycle, reduce costs, and provide insights into molecular-level phenomena that are difficult to observe experimentally. nih.govnasa.gov

Development of Novel Recyclable and Reprocessable Thermosets

One of the most significant challenges for traditional thermosets is their lack of recyclability. tandfonline.comtandfonline.com To address this, a major research thrust is the development of "vitrimers"—a class of polymers that combines the strength of thermosets with the reprocessability of thermoplastics. mdpi.comgoogle.comresearchgate.net

Vitrimers are created by incorporating dynamic covalent bonds into the epoxy network. researchgate.netresearchgate.net These bonds can be reversibly broken and reformed under specific stimuli, such as heat, allowing the material to be reshaped, repaired, or recycled without losing its network integrity. tandfonline.commdpi.commdpi.com Key dynamic chemistries being explored for epoxy systems include:

Transesterification : Exchange reactions between ester groups, which allow the network topology to rearrange at elevated temperatures. mdpi.commdpi.com

Disulfide Bonds : The thiol-disulfide exchange reaction can be used to break down the polymer network, allowing the material to be dissolved and subsequently reformed. tandfonline.com

Dynamic Imine Bonds : Schiff base structures can be incorporated into the epoxy network to impart reprocessability. researchgate.net

This research is paving the way for a circular economy for thermoset materials, enabling the sustainable use of high-performance epoxies in a wide range of applications. avantipublishers.comtandfonline.comresearchgate.net Bio-based feedstocks, such as eugenol (B1671780) and lignin, are also being used to create these repairable and recyclable vitrimers. wsu.edu

Exploration of New Application Domains for High-Performance Polyepoxides

The unique combination of properties offered by polyepoxides derived from resins like 1,3,5-Tris(2,3-epoxypropoxy)benzene continues to open doors to new and advanced application domains.

Microelectronics : High-performance polymers are essential as packaging and insulating materials in microelectronic devices. researchgate.netibm.com Epoxies with low dielectric constants are particularly sought after for 5G communication technologies to reduce signal loss and power consumption. researchgate.net Their high thermal stability and mechanical strength also make them suitable for use as encapsulants and in flexible printed circuit boards. advancedsciencenews.com

Biomedical Devices : Specially formulated biocompatible epoxies are used extensively in the medical field. epotek.commeridianadhesives.com These adhesives, which meet standards like ISO 10993, are critical components in surgical tools, catheters, and diagnostic equipment. epotek.commachinedesign.com They are also used in implantable devices, such as pacemakers, where reliability and resistance to sterilization are paramount. epotek.commeridianadhesives.com The development of monomer-free and other ultra-safe resins continues to expand their use in sensitive biomedical applications. 3dresyns.com

The ongoing research into functionalizing these polymers promises to yield materials with tailored electrical, optical, and self-healing properties, further broadening their impact across various high-tech industries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Tris(2,3-epoxypropoxy)benzene, and how do reaction conditions influence epoxide group stability?

- Methodological Answer:

- Step 1: Select precursors (e.g., 1,3,5-trihydroxybenzene and epichlorohydrin) under anhydrous conditions to minimize hydrolysis .

- Step 2: Optimize reaction time and temperature (e.g., reflux at 80–100°C for 4–6 hours) using polar aprotic solvents (e.g., DMF) to enhance epoxy ring formation .

- Step 3: Monitor epoxide stability via FT-IR (absorption at 850–950 cm⁻¹ for epoxy groups) and NMR (disappearance of chlorohydrin peaks) .

- Key Data Contradictions: Epoxide yield may drop above 100°C due to thermal degradation; lower temperatures risk incomplete epoxidation.

Q. How can spectroscopic techniques distinguish this compound from structurally similar epoxy resins?

- Methodological Answer:

- FT-IR: Compare epoxy group absorption bands (e.g., 910 cm⁻¹ vs. 850 cm⁻¹ for glycidyl ethers) .

- ¹³C NMR: Identify unique chemical shifts for the benzene ring (δ 115–125 ppm) and epoxy carbons (δ 45–55 ppm) .

- Mass Spectrometry: Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 336.1 for C₁₈H₂₄O₆) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for high epoxy functionality?

- Methodological Answer:

- Step 1: Define variables (e.g., molar ratio of epichlorohydrin to triol, catalyst concentration, reaction time) .

- Step 2: Use a 2³ factorial design to test interactions between variables. For example:

| Run | Molar Ratio | Catalyst (%) | Time (h) | Epoxide Yield (%) |

|---|---|---|---|---|

| 1 | 3:1 | 1.5 | 4 | 72 |

| 2 | 5:1 | 1.5 | 6 | 88 |

- Step 3: Apply regression analysis to identify dominant factors (e.g., molar ratio contributes 60% to yield variance) .

- Data Challenge: Non-linear interactions may require response surface methodology (RSM) for accurate modeling.

Q. What computational models predict the crosslinking behavior of this compound in polymer networks?

- Methodological Answer:

- Model 1: Molecular dynamics (MD) simulations to study epoxy-amine curing kinetics, focusing on activation energy (Eₐ) and diffusion limitations .

- Model 2: Density functional theory (DFT) to calculate epoxy ring strain (e.g., 8–12 kcal/mol) and reactivity toward nucleophiles .

Q. How do competing side reactions (e.g., hydrolysis, oligomerization) impact the purity of this compound?

- Methodological Answer:

- Step 1: Track side products via HPLC with a C18 column and acetonitrile/water gradient .

- Step 2: Quantify hydrolysis using Karl Fischer titration (target: <0.1% H₂O in final product) .

- Step 3: Suppress oligomerization via controlled stoichiometry (e.g., 5% excess epichlorohydrin) and inert atmosphere .

Theoretical and Data Analysis Challenges

Q. How can contradictory data on epoxy group reactivity be resolved using evidence-based frameworks?

- Methodological Answer:

- Approach 1: Apply abductive reasoning to reconcile divergent results (e.g., solvent polarity effects on nucleophilic attack rates) .

- Approach 2: Use Bayesian statistics to weight conflicting datasets (e.g., assign higher credibility to studies with controlled moisture levels) .

Q. What statistical methods are suitable for analyzing structure-property relationships in epoxy resins derived from this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.